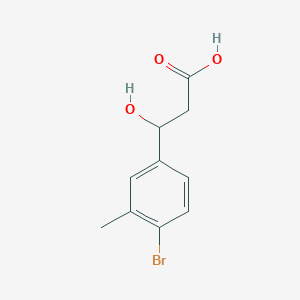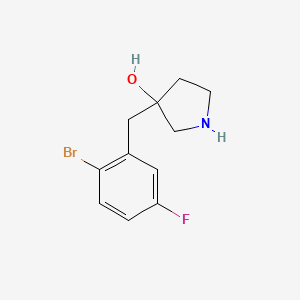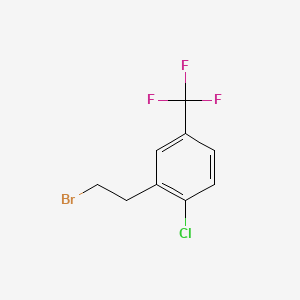
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aryl halides. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chloro group, and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative in the presence of specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and solvents ensures high yield and purity of the final product. Additionally, the reaction parameters are carefully monitored to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, methyl cyanoacetate, and hydrazine . The reactions are typically carried out in solvents such as methanol and under specific temperature conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in pharmaceutical and industrial applications.
科学研究应用
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The trifluoromethyl group imparts stability and lipophilicity to the compound, enhancing its interaction with biological membranes and molecular targets.
相似化合物的比较
Similar Compounds
2-Phenylethyl bromide: Similar in structure but lacks the chloro and trifluoromethyl groups.
1-Bromo-2-phenylethane: Another similar compound with a different substitution pattern.
2-Bromobenzotrifluoride: Contains a trifluoromethyl group but differs in the position of the bromo group.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene makes it unique compared to other similar compounds. These substituents enhance its reactivity and stability, making it valuable in various chemical and industrial applications.
属性
分子式 |
C9H7BrClF3 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2 |
InChI 键 |
ICUFCMNZEXIYNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


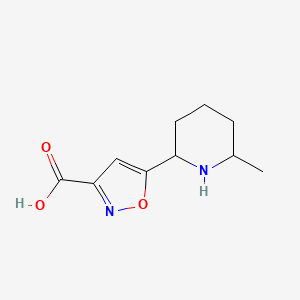

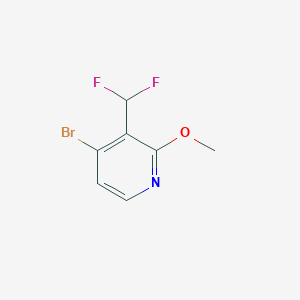

![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)


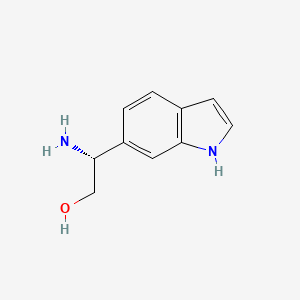

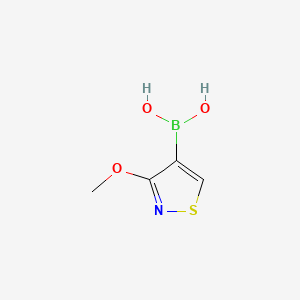
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
